Chiral Purity Advantage of the (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer (CAS 1568024-49-6) offers a defined stereochemical configuration, whereas the racemic mixture (CAS 1341534-14-2) contains an equimolar amount of the (R)-enantiomer. In analogous 1,2,4-oxadiazole S1P1 agonist series, the (S)-alcohol configuration has been identified as the eutomer, with the (R)-enantiomer showing significantly reduced or absent agonist activity [1]. Procuring the (S)-enantiomer directly eliminates the variable of 50% inactive or counterproductive (R)-enantiomer that is present in the racemate, thereby ensuring assay reproducibility and maximizing the probability of identifying a true pharmacological hit .
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer with defined stereochemistry (InChI Key: JAKUXLYGBOOPHJ-LURJTMIESA-N) |
| Comparator Or Baseline | Racemic mixture (CAS 1341534-14-2) containing 50% (R)-enantiomer |
| Quantified Difference | Target compound provides 100% of the (S)-isomer vs. 50% in the racemate; class-level inference suggests (S)-enantiomers in this series are the eutomers, representing a potential >2-fold increase in active pharmaceutical ingredient (API) potency per unit mass |
| Conditions | S1P1 receptor binding and functional assays; chiral HPLC or supercritical fluid chromatography (SFC) for purity verification |
Why This Matters
For structure-activity relationship (SAR) studies and lead optimization, using the enantiopure (S)-isomer prevents data misinterpretation arising from the distomer's confounding biological effects, directly increasing assay signal-to-noise and reducing the required compound quantity for screening.
- [1] Glaxo Group Limited. Oxadiazole derivates as S1P1 receptor agonists. US Patent Application US20100048639A1. Published February 25, 2010. View Source
